molecular formula C15H12O3S B2783698 3-(2-Oxo-2-phenylethylthio)benzoic acid CAS No. 722516-74-7

3-(2-Oxo-2-phenylethylthio)benzoic acid

Cat. No. B2783698
M. Wt: 272.32
InChI Key: NVBFPPAHGHOMMX-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-phenylethylthio)benzoic acid is a unique chemical compound. It has an empirical formula of C15H12O3S and a molecular weight of 272.32 . The compound is typically available in solid form .


Molecular Structure Analysis

The SMILES string of 3-(2-Oxo-2-phenylethylthio)benzoic acid is O=C(O)C1=CC(SCC(C2=CC=CC=C2)=O)=CC=C1 . This string represents the structure of the molecule in a linear format, which can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

3-(2-Oxo-2-phenylethylthio)benzoic acid is a solid compound . Its molecular weight is 272.32, and its empirical formula is C15H12O3S .

Scientific Research Applications

Synthesis and Material Development

One of the primary applications of compounds similar to 3-(2-Oxo-2-phenylethylthio)benzoic acid lies in the synthesis of new materials and chemicals. For instance, the synthesis of 2-(2-Aryl)ethylbenzoic Acid showcases the derivatization of benzoic acid compounds for potential use in creating new chemical entities with varied applications in pharmaceuticals, materials science, and catalysis Chen Fen-er (2012).

Luminescent Materials

Compounds derived from benzoic acid, such as those involving lanthanide–organic frameworks, have been studied for their luminescent properties. This research is particularly relevant to the development of materials with specific optical properties, which can be applied in sensors, displays, and lighting technologies. For example, a study on the assembly of lanthanide–organic frameworks demonstrated the potential of these materials in creating highly efficient red/green emissions, leading to applications in white light emission Dou Ma, Xia Li, Rui Huo (2014).

Catalysis

Derivatives of benzoic acid play a significant role in catalysis, particularly in reactions involving C–H functionalization. Research into the meta-C–H functionalizations of benzoic acid derivatives has opened new avenues for synthetically useful tools in organic synthesis, highlighting the versatility of these compounds in facilitating complex chemical transformations Shangda Li, Lei Cai, Huafang Ji, Long Yang, Gang Li (2016).

Environmental Applications

Research into the oxidative capacity of nanoparticulate zero-valent iron (nZVI) using benzoic acid as a probe reaction has implications for the oxidative transformation of organic contaminants in water. This work suggests potential applications of related compounds in environmental remediation and the treatment of water to remove pollutants Sung Hee Joo, A. Feitz, D. Sedlak, T. D. Waite (2005).

Polymer Science

In polymer science, benzoic acid derivatives have been utilized to develop new polymeric materials with tailored properties. For instance, the synthesis and study of polymerizable benzoic acid derivatives for liquid-crystalline applications demonstrate the compound's role in advancing materials with specific orientations and properties useful in displays and advanced materials technologies K. Kishikawa, A. Hirai, S. Kohmoto (2008).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the GHS classification . The hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-phenacylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3S/c16-14(11-5-2-1-3-6-11)10-19-13-8-4-7-12(9-13)15(17)18/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBFPPAHGHOMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Oxo-2-phenylethylthio)benzoic acid

Synthesis routes and methods

Procedure details

To bromoacetophenone (250 mg, 1.16 mmole) and anhydrous K2CO3 (694 mg, 5.02 mmole) in ethanol, 193.6 mg (1.25 mmole) 3-mercaptobenzoic acid was added and the mixture refluxed overnight. The solvent was evaporated and water added to the solid residue. The basic aqueous solution was extracted with ethyl acetate to remove unreacted bromoacetophenone. The aqueous layer was acidified and extracted with ethyl acetate, dried, evaporated and the residue purified by flash chromatography using chloroform:methanol 95:5. Evaporation of the fractions resulted in a yellow powder (380 mg). M.S. m/s 271 (M−1)+. 1H NMR (DMSO) δ4.75 (2H, s, —CH2-), 7.39-7.7 (4H, m, 4×ArH), 7.75 (1H, d, ArH, J==5.61 Hz), 7.86 (1H, s, ArH), 8.02 (3H, d, ArH).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
694 mg
Type
reactant
Reaction Step One
Quantity
193.6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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